REACTION_SMILES
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[BH4-:18].[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:15]([cH:16]1)[C:14](=[O:17])[C:7]1([CH2:6]2)[CH2:8][CH2:9][C:10](=[O:13])[CH2:11][CH2:12]1.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[Na+:19]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:15]([cH:16]1)[C:14](=[O:17])[C:7]1([CH2:6]2)[CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)Cc1ccc(Br)cc1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1c2cc(Br)ccc2CC12CCC(O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |